N-{4-[3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}acetamide
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Overview
Description
N-{4-[3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}acetamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group and an acetamide group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}acetamide typically involves the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate is then reacted with aniline and acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
N-{4-[3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and receptors, leading to its therapeutic effects. The compound may also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Shares the methoxyphenyl group but lacks the chalcone structure.
4-Methoxyacetanilide: Similar structure but different functional groups.
N-(4-Methoxyphenyl)-N-methylacetamide: Contains an additional methyl group on the acetamide nitrogen.
Uniqueness
N-{4-[3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}acetamide is unique due to its chalcone structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
51410-04-9 |
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Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
N-[4-[3-(4-methoxyphenyl)-3-oxoprop-1-enyl]phenyl]acetamide |
InChI |
InChI=1S/C18H17NO3/c1-13(20)19-16-8-3-14(4-9-16)5-12-18(21)15-6-10-17(22-2)11-7-15/h3-12H,1-2H3,(H,19,20) |
InChI Key |
FNZJTTXNRFTDIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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